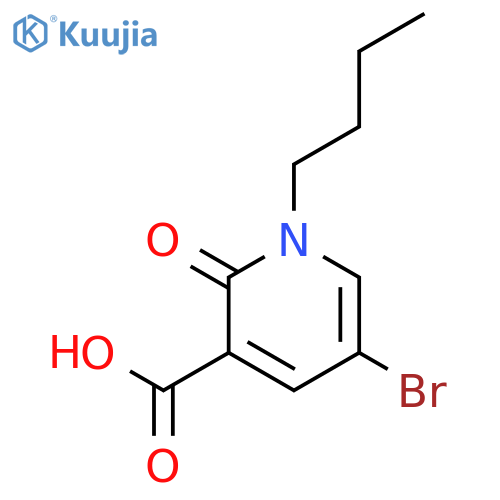Cas no 66158-56-3 (3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-)

66158-56-3 structure
商品名:3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 化学的及び物理的性質
名前と識別子
-
- 3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-
- EN300-369279
- 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 66158-56-3
- 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylicacid
-
- インチ: InChI=1S/C10H12BrNO3/c1-2-3-4-12-6-7(11)5-8(9(12)13)10(14)15/h5-6H,2-4H2,1H3,(H,14,15)
- InChIKey: YXMMKHMEFBSWNZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 273.00006Da
- どういたいしつりょう: 273.00006Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.6Ų
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369279-5.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 5.0g |
$4184.0 | 2023-03-02 | ||
| Enamine | EN300-369279-0.05g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.05g |
$1212.0 | 2023-03-02 | ||
| Enamine | EN300-369279-0.1g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.1g |
$1269.0 | 2023-03-02 | ||
| Enamine | EN300-369279-0.5g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.5g |
$1385.0 | 2023-03-02 | ||
| Enamine | EN300-369279-2.5g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 2.5g |
$2828.0 | 2023-03-02 | ||
| Enamine | EN300-369279-1.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-369279-0.25g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.25g |
$1328.0 | 2023-03-02 | ||
| Enamine | EN300-369279-10.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 10.0g |
$6205.0 | 2023-03-02 |
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
66158-56-3 (3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
